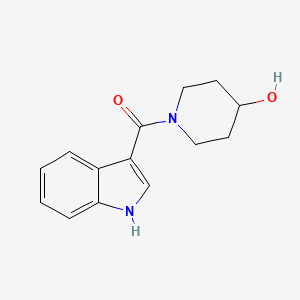
1-(1H-indole-3-carbonyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indole-3-carbonyl)piperidin-4-ol is a compound that features an indole moiety linked to a piperidine ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the indole nucleus in various bioactive compounds makes it a significant structure in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indole-3-carbonyl)piperidin-4-ol typically involves the reaction of indole-3-carboxylic acid with piperidin-4-ol under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
化学反応の分析
Types of Reactions
1-(1H-indole-3-carbonyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitric acid in sulfuric acid for nitration at low temperatures.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of nitro or halogenated indole derivatives.
科学的研究の応用
1-(1H-indole-3-carbonyl)piperidin-4-ol has several scientific research applications, including:
作用機序
The mechanism of action of 1-(1H-indole-3-carbonyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
1-(1H-indole-3-carbonyl)piperidine: Lacks the hydroxyl group on the piperidine ring.
1-(1H-indole-3-carbonyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group on the piperidine ring.
Uniqueness
1-(1H-indole-3-carbonyl)piperidin-4-ol is unique due to the presence of both the indole moiety and the hydroxyl group on the piperidine ring. This combination allows for specific interactions with biological targets and enhances its potential therapeutic applications .
特性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
(4-hydroxypiperidin-1-yl)-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C14H16N2O2/c17-10-5-7-16(8-6-10)14(18)12-9-15-13-4-2-1-3-11(12)13/h1-4,9-10,15,17H,5-8H2 |
InChIキー |
SQPYTEFNYALQPA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)C(=O)C2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















